molecular formula C12H13ClN2 B1369457 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride CAS No. 58171-11-2

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride

Cat. No. B1369457
CAS RN: 58171-11-2
M. Wt: 220.7 g/mol
InChI Key: XGHWYMGETWNJOK-UHFFFAOYSA-N
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Description

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride is a chemical compound with the molecular formula C12H13ClN2 . It is also known by other synonyms such as 1-benzylpyridin-2(1H)-imine hydrochloride and 1-Benzyl-2(1H)-pyridinimine hydrochloride .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The molecular weight of this compound is 220.7 g/mol .


Chemical Reactions Analysis

The specific chemical reactions involving 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride are not provided in the search results. For a detailed analysis of its chemical reactions, it is suggested to refer to related peer-reviewed papers or technical documents .

Scientific Research Applications

  • Nickel-Catalyzed Synthesis of N-Aryl-1,2-Dihydropyridines : A study by Hoshimoto et al. (2014) demonstrates the synthesis of N-aryl-1,2-dihydropyridines through nickel-catalyzed [2+2+2] cycloaddition of imines with alkynes. This process represents an advanced approach to creating a wide range of valuable organic molecules, showcasing the potential of 1,2-dihydropyridines in chemical synthesis (Hoshimoto et al., 2014).

  • Cascade Synthesis of 1,2-Dihydropyridine : The work by Challa, John, and Lankalapalli (2013) details a method for synthesizing 1,2-dihydropyridine from dienaminodioate and an imine. This transformation is notable for its metal-free, room temperature conditions, and its broad substrate scope (Challa, John, & Lankalapalli, 2013).

  • Synthesis of Dihydropyridines and Pyridines via C-H Activation : Ellman's 2008 study explores the synthesis of dihydropyridines and pyridines from imines and alkynes, highlighting the significance of C-H activation in creating these compounds. This research underscores the utility of 1,2-dihydropyridines in the field of organic chemistry, especially in synthesizing N-heterocycles, which are prevalent in natural products and pharmaceuticals (Ellman, 2008).

  • Modular Synthesis of Chiral 1,2-Dihydropyridines : Mu et al. (2021) discuss a modular organocatalytic approach to access chiral 1,2-dihydropyridines. This method is significant for the pharmaceutical industry as many drugs feature piperidine and pyridine structures. The study highlights the versatility and applicability of 1,2-dihydropyridines in synthesizing complex, biologically active molecules (Mu et al., 2021).

Safety And Hazards

The safety information available indicates that this compound may have the following hazard statements: H302, H315, H319, H320, H335 . For a comprehensive understanding of its safety and hazards, it is recommended to refer to its Material Safety Data Sheet (MSDS).

Future Directions

The future directions for the use and study of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride are not specified in the search results. For potential future applications and research directions, it is suggested to refer to recent publications and ongoing research in this field .

properties

IUPAC Name

1-benzylpyridin-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9,13H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHWYMGETWNJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=CC2=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583274
Record name 1-Benzylpyridin-2(1H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride

CAS RN

58171-11-2
Record name 1-Benzylpyridin-2(1H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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